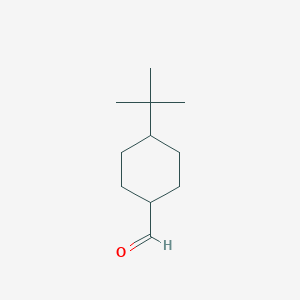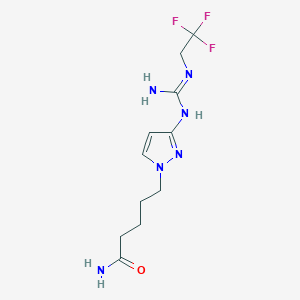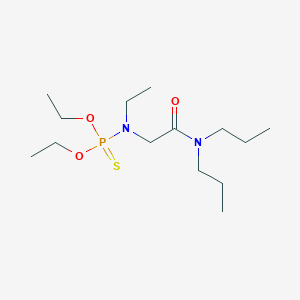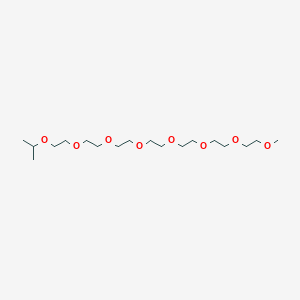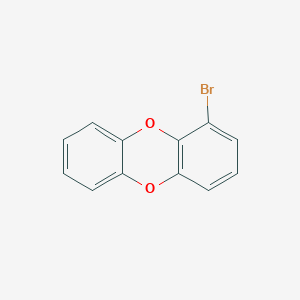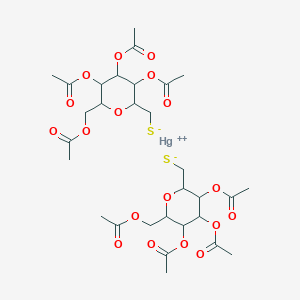
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide, also known as SITS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that contains an iodine atom and an aminoalkyl group. SITS has been used as a tool for studying the transport of ions across cell membranes, particularly in the context of transporters that are involved in acid-base regulation.
Mécanisme D'action
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide is believed to act as an inhibitor of ion transporters by binding to a specific site on the transporter protein. This binding prevents the transporter from functioning properly, thereby disrupting the transport of ions across the cell membrane.
Effets Biochimiques Et Physiologiques
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the Na+/H+ exchanger and the Cl−/HCO3− exchanger in a dose-dependent manner. N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has also been shown to inhibit the activity of the Ca2+ and Mg2+ transporters. In addition, N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has been shown to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has a number of advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound that is easy to synthesize. It is also highly specific in its action, which makes it a useful tool for studying specific ion transporters. However, N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide also has a number of limitations. It is relatively toxic and can be difficult to handle safely. In addition, its specificity can also be a limitation, as it may not be effective in inhibiting all ion transporters.
Orientations Futures
There are a number of future directions for research involving N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide. One area of interest is the development of new compounds that are similar to N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide but have improved specificity and safety profiles. Another area of interest is the use of N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide in combination with other compounds to enhance its effectiveness. Finally, there is potential for the use of N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide in the development of new therapies for diseases that involve ion transporters, such as hypertension and cancer.
Méthodes De Synthèse
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide can be synthesized by reacting 5-iodo-1-naphthalenesulfonic acid with hexamethylenediamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with ammonia to yield N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide.
Applications De Recherche Scientifique
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has been widely used in scientific research as a tool for studying the transport of ions across cell membranes. It has been used to investigate the function of transporters that are involved in acid-base regulation, such as the Na+/H+ exchanger and the Cl−/HCO3− exchanger. N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has also been used to study the transport of other ions, such as Ca2+ and Mg2+.
Propriétés
Numéro CAS |
103771-11-5 |
|---|---|
Nom du produit |
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide |
Formule moléculaire |
C16H21IN2O2S |
Poids moléculaire |
432.3 g/mol |
Nom IUPAC |
N-(6-aminohexyl)-5-iodonaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H21IN2O2S/c17-15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)19-12-4-2-1-3-11-18/h5-10,19H,1-4,11-12,18H2 |
Clé InChI |
YAQZXMVNFHVFHT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCN |
SMILES canonique |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCN |
Autres numéros CAS |
103771-11-5 |
Synonymes |
5-iodo-1-C8 5-iodo-C8 iodo-8 N-(8-aminohexyl)-5-iodonaphthalene-1-sulfonamide W8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



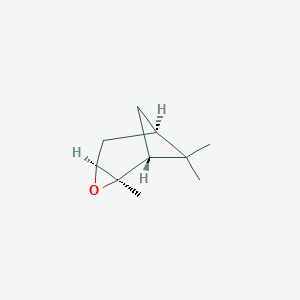
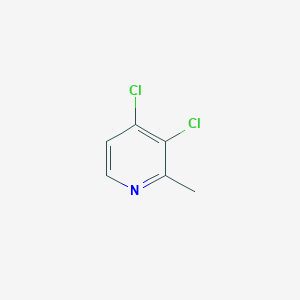
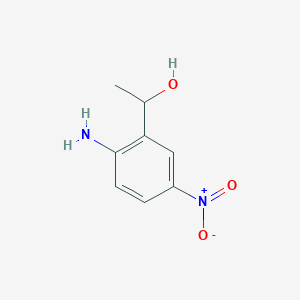
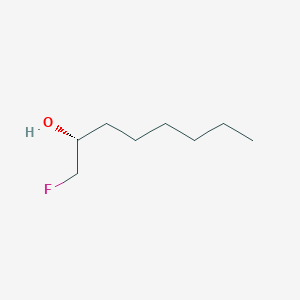
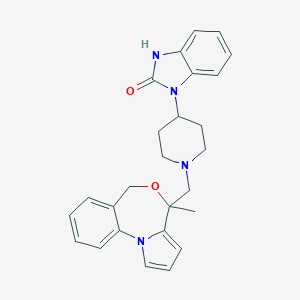
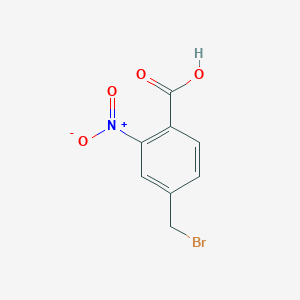
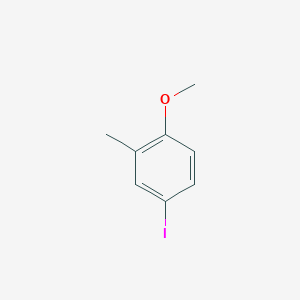
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25710.png)
